molecular formula C10H14O B1265648 2-Cyclopentylidenecyclopentanone CAS No. 825-25-2

2-Cyclopentylidenecyclopentanone

Cat. No.: B1265648
CAS No.: 825-25-2
M. Wt: 150.22 g/mol
InChI Key: NYSYNXRPXJZYFY-UHFFFAOYSA-N
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Description

2-Cyclopentylidenecyclopentanone (CAS: 825-25-2) is a bicyclic ketone characterized by a cyclopentanone core fused with a cyclopentylidene moiety via a conjugated double bond. This structure imparts unique reactivity and stability, making it valuable in organic synthesis and industrial applications. The compound is synthesized through base-catalyzed condensation of cyclopentanone under reflux conditions with aqueous sodium hydroxide, yielding 70% efficiency after distillation . Its primary application lies in the fragrance and flavor industry, where it serves as a precursor for hydrogenated derivatives like 2-cyclopentylcyclopentanone, which exhibits fresh, cool olfactory properties ideal for perfumes and oral care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylidenecyclopentanone can be synthesized through the condensation of cyclopentanone with n-valeric aldehyde in the presence of an alcoholic solution of piperidine. The reaction conditions typically involve heating the mixture to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow systems. For instance, the isomerization of 2-pentylidenecyclopentanone to 2-pentylcyclopent-2-en-1-one can be performed in a fixed-bed glass reactor with grade A alumina at temperatures ranging from 300°C to 320°C .

Chemical Reactions Analysis

Aldol Condensation and Self-Condensation

2-CPC serves as a key intermediate in aldol condensation reactions. Its synthesis often involves cyclopentanone self-condensation catalyzed by solid bases:

CatalystTemperature (°C)Yield (%)Selectivity (%)Activation Energy (kJ/mol)Source
4MgCO₃·Mg(OH)₂·4H₂O18076.783.592.93
Ethanolamine acetate (EAOAc)12083.5
Hydrotalcites (e.g., CHT/ACM)22065–7085–90

Key findings :

  • Mg-based catalysts achieve high yields due to optimal basicity and accessibility of active sites .

  • EAOAc ionic liquids enhance cyclopentanone dimerization efficiency under mild conditions .

  • Hydrotalcite catalysts (e.g., CHT/ACM) enable continuous-flow systems with low deactivation rates .

Hydrogenation and Reduction

Catalytic hydrogenation of 2-CPC produces saturated derivatives for industrial applications:

Reaction pathway :
2 CPCH2,catalyst1 2 atm2 5 Dicyclopentylcyclopentanone\text{2 CPC}\xrightarrow[\text{H}_2,\text{catalyst}]{\text{1 2 atm}}\text{2 5 Dicyclopentylcyclopentanone}

Conditions :

  • Catalysts: Pd/C, Raney Ni, or Ru/C .

  • Temperature: 60–120°C .

  • Pressure: 1–10 atm H₂ .

Products :

  • 2,5-Dicyclopentylcyclopentanone : Used in high-density jet fuel additives .

  • 2,5-Dicyclopentylcyclopentanol : Obtained via subsequent NaBH₄ or LiAlH₄ reduction .

Isomerization

Thermal isomerization converts 2-CPC to structurally related compounds:
2 CPC300 320 CAl2O32 Pentylcyclopent 2 en 1 one\text{2 CPC}\xrightarrow[\text{300 320 C}]{\text{Al}_2\text{O}_3}\text{2 Pentylcyclopent 2 en 1 one}

  • Industrial relevance : Facilitates large-scale production of fragrance intermediates .

Catalytic Cross-Condensation

2-CPC participates in cross-aldol reactions with aldehydes (e.g., heptanal) to form hybrid dimers:

CatalystHeptanal Conversion (%)Selectivity for 2-Heptylidenecyclopentanone (%)
MgO9147
ZnO9951
Zn–Al oxide9554

Conditions : 100–120°C, 1 atm, 7 h .
Major product : 2-Heptylidenecyclopentanone, a precursor for surfactants and polymers .

Kinetic and Thermodynamic Insights

  • Activation energy : Self-condensation of cyclopentanone to 2-CPC requires 92.93 kJ/mol over MgCO₃ catalysts .

  • Reaction enthalpy : Endothermic (ΔH° = 59.2 kJ/mol) for cyclopentanone dimerization .

Scientific Research Applications

Organic Synthesis

2-Cyclopentylidenecyclopentanone serves as an important intermediate in the synthesis of complex organic compounds. Its unique structure allows for various transformations that are critical in organic chemistry:

  • Diels-Alder Reactions : The compound can participate in cycloaddition reactions to form six-membered rings.
  • Michael Additions : It acts as a Michael acceptor due to its unsaturated carbonyl group.

Research has indicated that this compound has potential biological applications, particularly in medicinal chemistry:

  • Peptidase IV Inhibition : The compound has been explored for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 can lead to increased levels of incretin hormones, which help regulate insulin secretion and improve glycemic control in type 2 diabetes patients.

Mechanism of Action : The binding of this compound to the active site of DPP-4 prevents the enzyme from degrading incretin hormones, thus prolonging their action and enhancing insulin secretion post-meal .

Industrial Applications

In addition to its roles in research, this compound is utilized in various industrial applications:

  • Synthetic Fragrances : The compound is used as a building block in the production of synthetic fragrances due to its pleasant odor profile.
  • Fuel Blends : It is incorporated into fuel formulations to enhance octane ratings and reduce exhaust toxicity .

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits DPP-4 activity in cell cultures, leading to significant improvements in insulin secretion compared to control groups.
  • Animal Models : In diabetic rat models, administration of this compound resulted in lower blood glucose levels and improved metabolic parameters, supporting its potential as a therapeutic agent for diabetes management .

Mechanism of Action

The mechanism of action of 2-cyclopentylidenecyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of peptidase IV inhibitors, it acts by inhibiting the enzyme’s activity, thereby regulating glucose levels in the body . The exact pathways and molecular targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural similarities with 2-cyclopentylidenecyclopentanone but differ in substituents, functional groups, or ring systems:

2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS: 5682-82-6)

  • Molecular Formula : C₁₅H₂₀O
  • Structure: Features two cyclopentylidene groups attached to the cyclopentanone ring, increasing steric hindrance and conjugation.
  • Applications : Primarily an intermediate in organic synthesis.
  • Hazards: No significant physical or health hazards classified, though toxicological data remain incomplete .

2-Cyclopentenone (CAS: 930-30-3)

  • Molecular Formula : C₅H₆O
  • Structure: A monocyclic α,β-unsaturated ketone with a single double bond.
  • Reactivity: Highly reactive due to the electron-deficient enone system, facilitating Michael additions and Diels-Alder reactions .
  • Applications : Key building block in pharmaceuticals and agrochemicals.

2-N-Heptylcyclopentanone

  • Structure: A cyclopentanone derivative with a linear heptyl substituent at the 2-position.
  • Properties : Enhanced lipophilicity and stability due to the long alkyl chain, making it suitable for hydrophobic drug intermediates .

2-Ethylcyclopentanone (CAS: 4971-18-0)

  • Molecular Formula : C₇H₁₂O
  • Molecular Weight : 112.17 g/mol
  • Structure: A simple alkyl-substituted cyclopentanone with an ethyl group.
  • Applications : Used in flavorings and as a solvent due to its low molecular weight and volatility .

2-Cyclopentyl-cyclopentanone

  • Structure: Hydrogenated derivative of this compound, with a saturated cyclopentyl group.
  • Applications: Valued in perfumery for its mild, woody aroma, contrasting with the sharper notes of the unsaturated parent compound .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound 825-25-2 C₁₀H₁₂O¹ 148.20 Conjugated bicyclic enone system
2,5-Di(cyclopentylidene)cyclopentan-1-one 5682-82-6 C₁₅H₂₀O 216.32 Dual cyclopentylidene substituents
2-Cyclopentenone 930-30-3 C₅H₆O 82.10 α,β-unsaturated monocyclic ketone
2-N-Heptylcyclopentanone N/A C₁₂H₂₂O 182.30 Long alkyl chain enhancing solubility
2-Ethylcyclopentanone 4971-18-0 C₇H₁₂O 112.17 Short alkyl substituent

Biological Activity

2-Cyclopentylidenecyclopentanone (2-CPC), with the molecular formula C₁₀H₁₄O, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of 2-CPC, focusing on its mechanisms, applications, and related research findings.

Chemical Structure and Properties

2-CPC features a bicyclic structure derived from cyclopentanone, which contributes to its unique chemical properties. The compound's structure includes an α,β-unsaturated carbonyl group, making it a versatile intermediate in various chemical reactions, including Diels-Alder cycloadditions and Michael additions.

Peptidase IV Inhibition

One of the most notable biological activities of 2-CPC is its potential as a peptidase IV inhibitor , which has implications for the treatment of type 2 diabetes. Peptidase IV (also known as Dipeptidyl Peptidase-4 or DPP-4) plays a crucial role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion. Inhibition of this enzyme can lead to increased levels of these hormones, thereby improving glycemic control in diabetic patients .

Mechanism of Action : The mechanism involves the binding of 2-CPC to the active site of peptidase IV, preventing the enzyme from cleaving incretin hormones. This results in prolonged action of these hormones, enhancing insulin secretion post-meal and reducing blood glucose levels .

Synthesis and Reaction Pathways

Research indicates that 2-CPC can be synthesized through various methods, including aldol condensation and Claisen condensation reactions. These synthetic pathways are crucial for developing derivatives with enhanced biological activity.

Common Reactions :

  • Oxidation : Converts 2-CPC into corresponding ketones or carboxylic acids.
  • Reduction : Can yield alcohols or other reduced forms.
  • Substitution : Involves replacing functional groups with others.

Case Studies

Several studies have explored the biological activity and therapeutic potential of 2-CPC:

  • In Vitro Studies : Laboratory experiments demonstrated that 2-CPC effectively inhibits peptidase IV activity in cell cultures, leading to significant improvements in insulin secretion compared to control groups.
  • Animal Models : In diabetic rat models, administration of 2-CPC resulted in lower blood glucose levels and improved metabolic parameters, supporting its potential as a therapeutic agent for diabetes management .

Comparative Analysis

To better understand the uniqueness of 2-CPC, a comparison with structurally similar compounds is insightful:

Compound NameStructural FormulaKey Features
CyclopentanoneC₅H₈OPrecursor for synthesizing 2-CPC
2-PentylidenecyclopentanoneC₁₀H₁₂OIntermediate in synthesis processes
2-Pentylcyclopent-2-en-1-oneC₁₀H₁₂ORelated structure formed through isomerization

The bicyclic nature of 2-CPC imparts distinct reactivity compared to these similar compounds, enhancing its value in organic synthesis and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopentylidenecyclopentanone, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves cyclization or ketone functionalization under controlled conditions (e.g., acid-catalyzed intramolecular aldol condensation). To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, catalyst) in detail, including deviations from literature procedures .
  • Characterize intermediates and final products using NMR, IR, and mass spectrometry. For novel compounds, provide full spectral data and purity analysis (e.g., HPLC) .
  • Include step-by-step protocols in the main manuscript or supplementary materials to enable replication .

Q. What spectroscopic techniques are prioritized for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques : 1^1H/13^13C NMR (to confirm cyclopentylidene structure and stereochemistry), IR (ketone C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (to verify molecular formula) .
  • Resolving Contradictions :
  • Repeat experiments to rule out instrumental errors.
  • Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline) or computational simulations (DFT for predicted NMR shifts) .
  • Compare data with structurally analogous compounds in databases (e.g., ATR library indices) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers under inert atmosphere to prevent degradation; monitor for discoloration or precipitate formation over time .
  • Dispose of waste via certified chemical disposal services, adhering to federal and local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Employ design of experiments (DoE) to systematically vary catalysts (e.g., Lewis acids), solvents, and temperatures .
  • Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify bottlenecks .
  • Analyze byproducts via GC-MS or LC-MS to refine purification strategies (e.g., column chromatography gradients) .

Q. What computational approaches validate the stereochemistry and electronic properties of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • Simulate IR/Raman spectra using software like Gaussian or ORCA to confirm functional group assignments .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder or Michael addition reactions .

Q. How does prolonged storage impact the stability of this compound, and what analytical methods detect degradation products?

  • Methodological Answer :

  • Conduct accelerated stability studies under varying temperatures/humidity levels, analyzing samples via:
  • HPLC-UV/HRMS to identify degradation impurities (e.g., oxidation byproducts) .
  • TGA/DSC to assess thermal decomposition profiles .
  • Update safety data sheets (SDS) with new stability findings and storage recommendations .

Q. What role does this compound play in pharmaceutical intermediates, and how are impurities controlled during synthesis?

  • Methodological Answer :

  • As a bicyclic ketone, it serves as a precursor in prostaglandin or steroid analog synthesis. Impurity control involves:
  • Process Analytical Technology (PAT) : Real-time monitoring of reaction mixtures to minimize side products .
  • ICH Guidelines : Quantify impurities via LC-MS/MS, ensuring levels comply with PQRI safety thresholds (e.g., ≤0.1% for genotoxic impurities) .

Q. How can cross-disciplinary approaches (e.g., computational + experimental) resolve contradictions in mechanistic studies of this compound?

  • Methodological Answer :

  • Combine kinetic isotope effect (KIE) experiments with DFT-based transition state modeling to elucidate reaction pathways .
  • Validate computational models using isotopic labeling (13^{13}C or 2^2H) and tandem MS fragmentation patterns .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

  • Methodological Answer :

  • Re-examine computational parameters (e.g., solvent effects, basis sets) and refine models using polarizable continuum models (PCM) .
  • Perform variable-temperature NMR to assess conformational dynamics affecting spectral assignments .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) involving this compound derivatives?

  • Methodological Answer :
  • Apply multivariate analysis (e.g., PCA or PLS regression) to correlate electronic descriptors (Hammett σ, LogP) with biological activity .
  • Validate models using leave-one-out cross-validation and external test sets .

Properties

IUPAC Name

2-cyclopentylidenecyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSYNXRPXJZYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCC2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80231794
Record name Cyclopentylidenecyclopentan-2-one
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Molecular Weight

150.22 g/mol
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CAS No.

825-25-2
Record name 2-Cyclopentylidenecyclopentanone
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Record name 2-Cyclopentylidenecyclopentanone
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Record name [Bicyclopentyliden]-2-one
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Synthesis routes and methods

Procedure details

To a stirring solution of cyclopentanone (336.5 g, 4.0 moles) in absolute ethanol (500 mL) at room temperature was added KOH (5.6 g, 0.1 mole) in one portion. The reaction was stirred at room temperature for 65 hours. The reaction was determined to be completed by TLC and GC analyses. Hexane was added to the reaction mixture and the layers were separated. The organic layer was washed successively with 10% HCl (aqueous), saturated NaHCO3 (aqueous) and brine. The resulting organic layer was dried with MgSO4, filtered, and concentrated. The brown oil was distilled under vacuum to give 2-cyclopentylidenecyclopentan-1-one (155 g, 52% yield). The structural formula of 2-cyclopentylidenecyclopentan-1-one is shown in FIG. 1.
Quantity
336.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Cyclopentylidenecyclopentanone
2-Cyclopentylidenecyclopentanone
2-Cyclopentylidenecyclopentanone
2-Cyclopentylidenecyclopentanone
2-Cyclopentylidenecyclopentanone

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